molecular formula C10H10ClN5O2 B3857777 4-amino-N'-[(4-chlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-[(4-chlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide

Cat. No. B3857777
M. Wt: 267.67 g/mol
InChI Key: BPXWDQNTUWEZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N'-[(4-chlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a derivative of oxadiazole and has been found to exhibit a range of interesting biological activities. In

Mechanism of Action

The mechanism of action of 4-amino-N'-[(4-chlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide is not well understood. However, it is believed that the compound exerts its biological effects by interacting with specific cellular targets, such as enzymes or receptors.
Biochemical and Physiological Effects:
The compound has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to exhibit cytotoxic effects against cancer cells. Additionally, the compound has been shown to possess anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-amino-N'-[(4-chlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of different research applications. However, one of the limitations of using this compound is its potential toxicity. Careful handling and appropriate safety protocols must be followed to ensure the safety of researchers.

Future Directions

There are several future directions for research on 4-amino-N'-[(4-chlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide. One possible direction is to further investigate the compound's mechanism of action. This could help to identify specific cellular targets that the compound interacts with, which could lead to the development of more targeted drugs. Another possible direction is to explore the potential use of the compound in combination with other drugs. This could help to enhance its therapeutic effects and reduce potential toxicity. Finally, more research is needed to determine the safety and efficacy of the compound in clinical trials, which could pave the way for its use in the treatment of various diseases.

Scientific Research Applications

The compound has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

4-amino-N'-[(4-chlorophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O2/c11-7-3-1-6(2-4-7)5-17-15-9(12)8-10(13)16-18-14-8/h1-4H,5H2,(H2,12,15)(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXWDQNTUWEZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=C(C2=NON=C2N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C(\C2=NON=C2N)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-amino-N'-[(4-chlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide
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4-amino-N'-[(4-chlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide
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4-amino-N'-[(4-chlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide
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4-amino-N'-[(4-chlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 5
4-amino-N'-[(4-chlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 6
4-amino-N'-[(4-chlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide

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